![molecular formula C17H19NO4 B5405592 1-[(6-methyl-1-benzofuran-3-yl)acetyl]piperidine-4-carboxylic acid](/img/structure/B5405592.png)
1-[(6-methyl-1-benzofuran-3-yl)acetyl]piperidine-4-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[(6-methyl-1-benzofuran-3-yl)acetyl]piperidine-4-carboxylic acid is a complex organic compound that features a benzofuran ring fused with a piperidine ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(6-methyl-1-benzofuran-3-yl)acetyl]piperidine-4-carboxylic acid typically involves multiple steps:
Formation of the Benzofuran Ring: The benzofuran ring can be synthesized through the etherification and dehydrative cyclization of o-hydroxyacetophenones under basic conditions.
Acetylation: The benzofuran derivative is then acetylated using acetic anhydride in the presence of a catalyst such as pyridine.
Piperidine Ring Formation: The acetylated benzofuran is reacted with piperidine under controlled conditions to form the piperidine ring.
Carboxylation: Finally, the compound is carboxylated using carbon dioxide in the presence of a base to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Analyse Des Réactions Chimiques
Types of Reactions
1-[(6-methyl-1-benzofuran-3-yl)acetyl]piperidine-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert ketones to alcohols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens (e.g., bromine) in the presence of a catalyst like iron(III) chloride.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of halogenated or nitro-substituted derivatives.
Applications De Recherche Scientifique
1-[(6-methyl-1-benzofuran-3-yl)acetyl]piperidine-4-carboxylic acid has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as an antimicrobial agent due to the benzofuran scaffold.
Biology: It is investigated for its cytotoxic properties against cancer cells.
Materials Science: The compound’s unique structure makes it a candidate for developing new materials with specific electronic properties.
Mécanisme D'action
The mechanism of action of 1-[(6-methyl-1-benzofuran-3-yl)acetyl]piperidine-4-carboxylic acid involves its interaction with biological targets:
Molecular Targets: The compound may target bacterial cell walls or cancer cell membranes, disrupting their integrity and leading to cell death.
Pathways Involved: It may inhibit key enzymes or signaling pathways essential for cell survival and proliferation.
Comparaison Avec Des Composés Similaires
Similar Compounds
1-benzofuran-2-yl derivatives: These compounds share the benzofuran core and exhibit similar biological activities.
Indole derivatives: Indole compounds also possess a fused ring structure and are known for their diverse biological activities.
Uniqueness
1-[(6-methyl-1-benzofuran-3-yl)acetyl]piperidine-4-carboxylic acid is unique due to its specific combination of a benzofuran ring with a piperidine ring, which may confer distinct biological and chemical properties not found in other similar compounds.
Propriétés
IUPAC Name |
1-[2-(6-methyl-1-benzofuran-3-yl)acetyl]piperidine-4-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19NO4/c1-11-2-3-14-13(10-22-15(14)8-11)9-16(19)18-6-4-12(5-7-18)17(20)21/h2-3,8,10,12H,4-7,9H2,1H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KENSBLMFPJTGOT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)C(=CO2)CC(=O)N3CCC(CC3)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
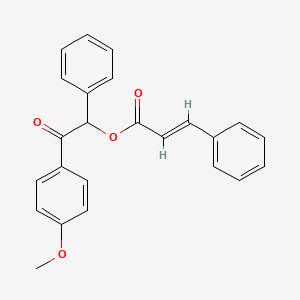
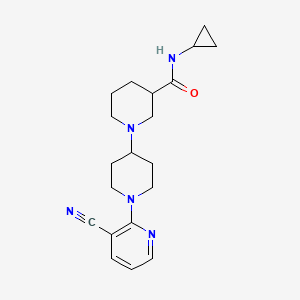
![N-methyl-3-(5-methyl-1H-1,2,4-triazol-3-yl)-N-[2-(trifluoromethyl)benzyl]propanamide](/img/structure/B5405522.png)
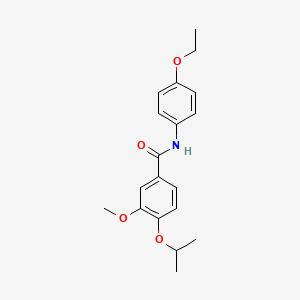
![1-{2-[methyl(4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazin-2-ylmethyl)amino]ethyl}-2-piperidinone dihydrochloride](/img/structure/B5405541.png)
![(4aS*,8aR*)-1-(3-methylbutyl)-6-[(2E)-3-(1-methyl-1H-pyrazol-4-yl)-2-propenoyl]octahydro-1,6-naphthyridin-2(1H)-one](/img/structure/B5405547.png)
![ethyl 1-{[5-methyl-2-(3-methyl-2-thienyl)-1,3-oxazol-4-yl]methyl}-1H-imidazole-2-carboxylate](/img/structure/B5405553.png)
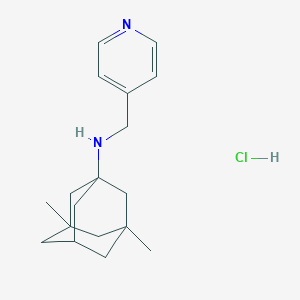
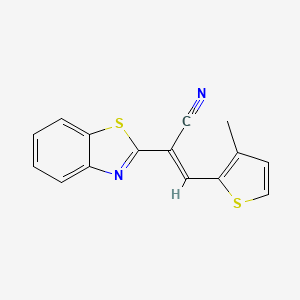
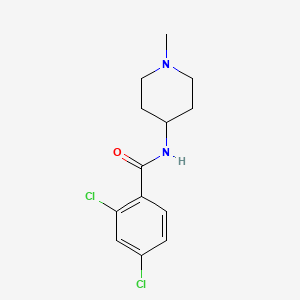
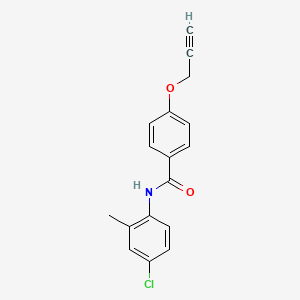
![1-(2-{3-[(dimethylamino)methyl]-3-hydroxy-1-piperidinyl}-2-oxoethyl)-2-methyl-1H-indole-3-carbonitrile](/img/structure/B5405584.png)
![N-{4-[(PROP-2-EN-1-YL)SULFAMOYL]PHENYL}PENTANAMIDE](/img/structure/B5405596.png)
![N-[(2-chloropyridin-3-yl)methyl]-2-methoxy-N,4-dimethyl-1,3-thiazole-5-carboxamide](/img/structure/B5405605.png)
